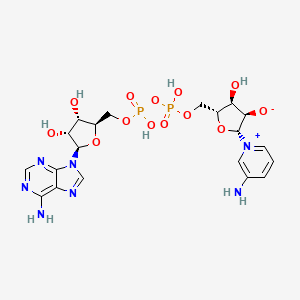

3-Aminopyridine adenine dinucleotide

説明

3-Aminopyridine adenine dinucleotide is a chemical compound that is widely used in scientific research . It is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage .

Synthesis Analysis

This compound can be synthesized from NAD and 3-aminopyridine through the pig brain NADase-catalyzed pyridine base exchange reaction . It can also be prepared by enzymatic cleavage of this compound by a snake venom phosphodiesterase .Molecular Structure Analysis

The molecular structure of this compound has been studied using spectrophotometric and fluorometric methods . The compound has been shown to have unique spectral properties .Chemical Reactions Analysis

This compound has been shown to be a competitive inhibitor in reactions catalyzed by seven NAD(P)-dependent enzymes . It can also be diazotized with the use of nitrous acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized using various methods . The compound has been shown to have unique spectrophotometric and fluorometric properties .科学的研究の応用

1. Interactions with Dehydrogenases

3-Aminopyridine adenine dinucleotide (AAD) has been shown to be a competitive inhibitor in reactions catalyzed by seven NAD(P)-dependent enzymes. In a study, the diazotized derivative of AAD was found to be a site-specific inactivator of yeast alcohol dehydrogenase (Fisher, Vercellotti, & Anderson, 1973).

2. Fluorescent Affinity Label for Enzymes

This compound phosphate (AADP) has been used as a fluorescent affinity label for pigeon liver malic enzyme. The periodate-oxidized and cleaved AADP was found to be a competitive inhibitor in the oxidative decarboxylation reaction catalyzed by malic enzyme (Chang, Shiao, Liaw, & Lee, 1989).

3. Inactivation of Reductase Enzymes

Diazotized this compound phosphate has been found to be a potent competitive inhibitor and selective inactivator of NADPH-cytochrome P-450 reductase (Ebel, 1981).

4. Studies with Yeast Alcohol Dehydrogenase

3-Aminopyridine mononucleotide, a nicotinamide mononucleotide analog, was shown to be a coenzyme-competitive inhibitor of yeast alcohol dehydrogenase. The analog's diazotized form led to irreversible inactivation of this enzyme (Woolf & Yuan, 1977).

5. Modification of Sulfhydryl Groups

Diazotized this compound has been found to modify sulfhydryl groups per molecule of enzyme during the complete inactivation of yeast alcohol dehydrogenase. This reaction forms the basis for the application of the diazotized derivatives as site-labeling reagents for pyridine nucleotide-dependent enzymes (Chan & Anderson, 1975).

6. Role in Negative Co-operativity of Coenzyme Binding

The interaction of 3-aminopyridine-adenine dinucleotide with rabbit muscle glyceraldehyde-3-phosphate dehydrogenase was investigated to understand the negative co-operativity of coenzyme binding (Henis & Levitzki, 1977).

7. Preparation and Properties for Biochemical Studies

Studies have been conducted on the preparation and properties of this compound phosphate, emphasizing its importance in the study of NADP-requiring biochemical processes (Anderson, Yuan, & Vercellotti, 1975).

作用機序

将来の方向性

特性

IUPAC Name |

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-aminopyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6,21H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCBLVMXMCSJQL-HISDBWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21106-96-7 | |

| Record name | 3-Aminopyridine adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)

![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)

![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)

![3-[(2,4-Di-O-acetyl-6-deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxy-7,8-epoxycard-20(22)-enolide](/img/structure/B1225721.png)